molecular formula C6H12ClF2N B6219488 4-fluoro-4-(fluoromethyl)piperidine hydrochloride CAS No. 2751611-20-6

4-fluoro-4-(fluoromethyl)piperidine hydrochloride

Cat. No.: B6219488
CAS No.: 2751611-20-6
M. Wt: 171.61 g/mol
InChI Key: MUOVECUIOINGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Fluorine in Pharmaceutical and Agrochemical Chemistry

The introduction of fluorine into drug candidates and agrochemicals has become a routine strategy to optimize a variety of molecular properties. The small size of the fluorine atom, comparable to that of a hydrogen atom, allows for its introduction often without significant steric hindrance. However, its high electronegativity, the strongest of all elements, imparts profound electronic effects on a molecule.

The strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

Modulation of Physicochemical Properties: Fluorine can alter the acidity or basicity (pKa) of nearby functional groups. scientificupdate.com This can influence a compound's solubility, membrane permeability, and oral bioavailability. For instance, the incorporation of fluorine has been used to modulate the pKa of basic nitrogen atoms to reduce interaction with the hERG potassium ion channel, a common cause of cardiovascular toxicity. scientificupdate.com

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the potency of a drug.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

The prevalence of fluorine in pharmaceuticals is evident in the large number of approved drugs containing this element, ranging from antidepressants to anticancer agents.

The Piperidine (B6355638) Scaffold as a Core Structure in Medicinal Chemistry and Chemical Biology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most common structural motifs found in pharmaceuticals and natural products. lifechemicals.com Its prevalence is due to several advantageous features:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional shape and properties to optimize interactions with biological targets.

Favorable Physicochemical Properties: The saturated nature of the piperidine ring often imparts good aqueous solubility and a desirable pharmacokinetic profile to drug candidates.

Biological Activity: Piperidine derivatives have demonstrated a wide range of biological activities, including acting as central nervous system agents, antihistamines, and analgesics.

The combination of the piperidine scaffold with the unique properties of fluorine has led to the development of numerous important drugs and continues to be a fertile area of research.

Specific Focus on 4-Fluoro-4-(fluoromethyl)piperidine Hydrochloride: Unique Fluorination Pattern and Research Rationale

While the introduction of a single fluorine atom or a trifluoromethyl group onto a piperidine ring is common, the "4-fluoro-4-(fluoromethyl)" substitution pattern is more unique. This geminal arrangement of a fluorine atom and a fluoromethyl group at the same carbon atom presents a distinct set of properties.

The research rationale for investigating this compound is likely driven by the desire to:

Fine-tune Basicity: The two fluorine atoms on the same carbon and in close proximity to the piperidine nitrogen are expected to have a significant impact on the basicity of the nitrogen atom. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Explore Novel Conformational Preferences: The steric and electronic effects of the fluoro and fluoromethyl groups can lock the piperidine ring into specific conformations, which could be advantageous for selective binding to a target protein.

Enhance Metabolic Stability: The C4 position of the piperidine ring can be a site of metabolic oxidation. The presence of two fluorine atoms at this position would be expected to block this metabolic pathway, thereby increasing the compound's stability.

Improve Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The specific contribution of the 4-fluoro-4-(fluoromethyl) group to these properties would be of interest to medicinal chemists.

Overview of Prior Research on Related Fluorinated Piperidine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists on related fluorinated piperidine derivatives. This prior work provides a valuable context for understanding the potential applications and properties of the title compound.

Monofluorinated Piperidines: The synthesis and properties of various monofluorinated piperidines have been extensively studied. For example, 3-fluoropiperidine (B1141850) and 4-fluoropiperidine (B2509456) derivatives have been incorporated into numerous drug candidates to modulate their basicity and conformational preferences. scientificupdate.com The position and stereochemistry of the fluorine atom have been shown to have a profound impact on the biological activity of these compounds.

Difluorinated Piperidines: The synthesis of gem-difluorinated piperidines, such as 4,4-difluoropiperidine (B1302736) hydrochloride, is well-established. google.comchemicalbook.com These compounds are valuable building blocks in medicinal chemistry, often used to introduce a metabolically stable polar group. enamine.net The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities.

Trifluoromethylated Piperidines: Piperidines bearing a trifluoromethyl group are also common in medicinal chemistry. The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic, offering another avenue for modulating the properties of the piperidine scaffold.

The study of these related compounds has demonstrated the profound impact that the number, position, and type of fluorine substitution can have on the properties of the piperidine ring. The investigation into this compound can be seen as a logical extension of this research, exploring a novel substitution pattern to access new chemical space and potentially improved pharmacological properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2751611-20-6

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

4-fluoro-4-(fluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H

InChI Key

MUOVECUIOINGFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CF)F.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 4 Fluoromethyl Piperidine Hydrochloride

Strategies for the Stereocontrolled Installation of Fluorine and Fluoromethyl Moieties at the C4-Position

The direct introduction of fluorine and a fluoromethyl group onto the C4 position of a piperidine (B6355638) ring presents a significant synthetic challenge due to the need for precise regiochemical and stereochemical control. Various fluorination techniques, including nucleophilic, electrophilic, and radical approaches, can be employed.

Nucleophilic Fluorination Approaches (e.g., using SF4, DAST)

Nucleophilic fluorination is a common method for introducing fluorine into organic molecules. Reagents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) are powerful tools for the deoxofluorination of alcohols and ketones. In the context of synthesizing 4-fluoro-4-(fluoromethyl)piperidine, a plausible precursor would be a suitably protected 4-hydroxy-4-(hydroxymethyl)piperidine derivative.

DAST is a versatile and widely used reagent for the conversion of hydroxyl groups to fluorine atoms. prepchem.com The reaction of a tertiary alcohol, such as a protected 4-hydroxymethyl-piperidin-4-ol, with DAST would be expected to proceed via an SN2-type mechanism, leading to the corresponding fluoride (B91410) with inversion of configuration if a chiral center is present. The fluorination of the primary hydroxyl group of the hydroxymethyl substituent to a fluoromethyl group can also be achieved using DAST, although harsher conditions might be required.

Table 1: Nucleophilic Fluorinating Agents and Their Applications

ReagentAbbreviationTypical SubstratesKey Features
Sulfur TetrafluorideSF4Alcohols, Ketones, Carboxylic AcidsHighly reactive, gaseous reagent; requires specialized equipment.
Diethylaminosulfur TrifluorideDASTAlcohols, Aldehydes, KetonesLiquid reagent, easier to handle than SF4; can promote rearrangements. prepchem.com

This table is generated based on established chemical principles and not on a direct synthesis of the target compound.

Electrophilic Fluorination Reagents (e.g., N-Fluorobenzenesulfonimide, Selectfluor)

Electrophilic fluorination reagents deliver a formal "F+" species to a nucleophilic carbon center. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are popular choices due to their stability and ease of handling. sigmaaldrich.comresearchgate.net The synthesis of 4-fluoro-4-(fluoromethyl)piperidine using this approach would likely involve the generation of a carbanion or an enolate at the C4 position of a suitable piperidine precursor, which then attacks the electrophilic fluorine source.

For instance, a piperidine derivative with an activatable C-H bond at the C4 position, or a precursor that can be converted to a nucleophilic intermediate, could be fluorinated using Selectfluor®. googleapis.com Selectfluor® is known for its ability to fluorinate a wide range of substrates under relatively mild conditions. sigmaaldrich.com

Table 2: Common Electrophilic Fluorinating Agents

ReagentKey Features
N-Fluorobenzenesulfonimide (NFSI)Crystalline solid, stable, and commercially available.
Selectfluor® (F-TEDA-BF4)Highly effective and versatile electrophilic fluorinating agent; a salt of a quaternary diamine. sigmaaldrich.comresearchgate.net

This table is generated based on established chemical principles and not on a direct synthesis of the target compound.

Radical Fluorination Strategies

Radical fluorination offers an alternative pathway for the formation of C-F bonds. These reactions involve the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. While less common for the synthesis of highly functionalized molecules like the target compound, radical approaches can be useful for late-stage fluorination.

Recent advancements have identified that some electrophilic N-F reagents can also serve as fluorine atom sources in radical reactions. The generation of a radical at the C4 position of a piperidine derivative, for example, through a hydrogen atom abstraction process, followed by trapping with a suitable fluorine source, could potentially lead to the desired product. However, controlling the regioselectivity and preventing side reactions can be challenging.

Construction of the Piperidine Ring with Pre-installed Fluorinated Groups

An alternative and often more controlled approach involves the synthesis of the piperidine ring from acyclic precursors that already contain the 4-fluoro and 4-fluoromethyl substituents. This strategy allows for the precise placement of the fluorinated groups before the cyclization step.

Reductive Amination and Cyclization Reactions

Reductive amination is a powerful and widely used method for the synthesis of amines and heterocyclic compounds. nih.gov In the context of 4-fluoro-4-(fluoromethyl)piperidine synthesis, a key intermediate would be a 1,5-dicarbonyl compound or a keto-aldehyde bearing the fluoro and fluoromethyl groups at the appropriate position.

The general strategy involves the reaction of this fluorinated diketone with ammonia (B1221849) or a primary amine to form an enamine or imine intermediate, which then undergoes intramolecular cyclization followed by reduction to yield the piperidine ring. The stereochemistry of the substituents on the newly formed ring can often be controlled by the choice of reducing agent and reaction conditions. This approach is particularly valuable for the synthesis of polysubstituted piperidines. nih.gov

Hydrogenation of Fluorinated Pyridine (B92270) Precursors

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. nuph.edu.uaenamine.netgoogle.com For the synthesis of 4-fluoro-4-(fluoromethyl)piperidine hydrochloride, a key precursor would be 4-fluoro-4-(fluoromethyl)pyridine.

The hydrogenation of fluorinated pyridines can be challenging due to potential catalyst poisoning by the pyridine nitrogen and the possibility of hydrodefluorination (loss of fluorine). chim.it However, the use of specific catalysts, such as rhodium or palladium on carbon, often in the presence of an acid, can effectively promote the reduction of the pyridine ring while preserving the C-F bonds. nuph.edu.uagoogle.com The diastereoselectivity of the hydrogenation can be influenced by the catalyst and the substitution pattern on the pyridine ring, often leading to the formation of all-cis substituted piperidines. chim.it The resulting fluorinated piperidine can then be readily converted to its hydrochloride salt.

Table 3: Catalysts for Hydrogenation of Fluoropyridines

CatalystKey Features
Palladium on Carbon (Pd/C)Commonly used, effective in the presence of acid to prevent catalyst poisoning. nuph.edu.ua
Rhodium on Carbon (Rh/C)Can offer high activity and selectivity for pyridine hydrogenation.
Platinum(IV) oxide (PtO2)Adams' catalyst, also effective for pyridine reduction.

This table is generated based on established chemical principles and not on a direct synthesis of the target compound.

Multicomponent Reactions Incorporating Fluorinated Building Blocks

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecular scaffolds like polysubstituted piperidines in a single pot, enhancing atom and step economy. nih.govacs.orgresearchgate.net While a direct five-component synthesis yielding 4-fluoro-4-(fluoromethyl)piperidine has not been specifically reported, the principles of MCRs can be applied to construct a piperidine core that is later elaborated.

A hypothetical MCR approach could involve the condensation of an amine, an aldehyde, and a β-ketoester, which is a common strategy for building the piperidine ring. researchgate.net To incorporate the required fluorinated substituents, a fluorinated building block would need to be utilized as one of the components. For instance, a β-ketoester containing a gem-difluoro or a related fluorinated motif could potentially be employed. However, the complexity of such a starting material often limits the practicality of this direct approach for this specific substitution pattern.

A more feasible strategy involves using MCRs to build a versatile piperidine intermediate, such as an N-protected 4-oxopiperidine-3-carboxylate, which can then undergo subsequent fluorination steps. The diversity-oriented nature of MCRs allows for the rapid generation of various substituted piperidine cores by varying the initial components. nih.gov

Table 1: Representative Multicomponent Reactions for Piperidine Synthesis

Reaction TypeComponentsCatalyst ExampleProduct Type
Hantzsch-likeAromatic Aldehyde, β-Ketoester, AmineTMSI, Glutamic AcidPolysubstituted Dihydropyridines/Piperidines
Aza-Diels-AlderImine, DieneLewis AcidTetrahydropyridines
Michael/Mannich CascadeNitrostyrene, Malonate, Aldehyde, NH₄OAcNone (thermal)Polysubstituted 2-Piperidinones

These MCRs typically yield highly functionalized piperidine rings that would require further chemical manipulation to install the 4-fluoro and 4-fluoromethyl groups.

Protective Group Strategies for Nitrogen and Other Functional Groups

Given the multi-step nature of synthesizing 4-fluoro-4-(fluoromethyl)piperidine, the use of protecting groups, particularly for the piperidine nitrogen, is essential to prevent unwanted side reactions and to control reactivity and selectivity. wikipedia.org The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Commonly used nitrogen protecting groups in piperidine synthesis include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is convenient for the final formation of the hydrochloride salt. nih.gov

Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild method compatible with many functional groups. nuph.edu.ua

Sulfonyl Groups (Tosyl, Nosyl): Groups like p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns) are robust and can activate the nitrogen for certain reactions. They are often employed in ring-closing reactions like the aza-Prins cyclization. acs.orgresearchgate.net Removal of the tosyl group can be harsh, often requiring strong reducing agents, while the nosyl group can be cleaved under milder nucleophilic conditions.

In a potential synthesis starting from N-protected 4-piperidone, the protecting group must be stable to the reagents used for introducing the fluoromethyl and fluoro substituents. For instance, if organometallic reagents are used to add a one-carbon unit, or if fluorination is performed under strongly acidic or basic conditions, a robust protecting group like Boc or Cbz would be necessary.

Table 2: Common Nitrogen Protecting Groups in Piperidine Synthesis

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)
p-ToluenesulfonylTs (Tosyl)Tosyl chloride (Ts-Cl)Strong reducing agents (e.g., Na/NH₃)
2-NitrobenzenesulfonylNs (Nosyl)Nosyl chloride (Ns-Cl)Thiolates (e.g., thiophenol/K₂CO₃)

Optimization of Reaction Conditions: Catalysis, Solvent Effects, and Temperature Regimes

The optimization of reaction conditions is crucial for achieving high yields and stereoselectivity in the synthesis of complex molecules like this compound. Key parameters include the choice of catalyst, solvent, and reaction temperature.

Catalysis: Catalysis plays a pivotal role in many of the transformations required for piperidine synthesis.

Lewis Acid Catalysis: In reactions like the aza-Prins cyclization, which can be used to form the piperidine ring, Lewis acids such as iron(III) salts, SnCl₄, or Brønsted acids like trifluoroacetic acid (TFA) are used to generate the key N-acyliminium ion intermediate. researchgate.netresearchgate.netnih.gov The choice and amount of the acid catalyst can significantly impact reaction efficiency and selectivity.

Transition Metal Catalysis: Hydrogenation reactions, often used to reduce pyridine or tetrahydropyridine (B1245486) precursors to the saturated piperidine ring, rely on transition metal catalysts. Palladium-on-carbon (Pd/C) and platinum dioxide (PtO₂) are commonly employed under hydrogen pressure. nih.gov Rhodium catalysts have also been developed for the diastereoselective hydrogenation of substituted fluoropyridines. nih.gov

Solvent Effects: The choice of solvent can influence reaction rates, yields, and even the stereochemical outcome. In the synthesis of fluorinated piperidines, a range of solvents from non-polar (e.g., dichloromethane, DCM) to polar aprotic (e.g., acetonitrile (B52724), MeCN) and polar protic (e.g., methanol (B129727), MeOH) are used. For aza-Prins cyclizations, solvents like acetonitrile are often effective. nih.gov For hydrogenation steps, alcohols like methanol or ethanol (B145695) are common choices. nih.gov The solubility of reagents and the stabilization of intermediates or transition states are key factors governed by the solvent.

Temperature Regimes: Temperature control is critical for managing reaction kinetics and minimizing side reactions. Many cyclization reactions, such as the aza-Prins, may require elevated temperatures (e.g., 50-80 °C) to proceed at a reasonable rate. nih.gov Conversely, highly exothermic reactions or those involving thermally sensitive intermediates may require cooling (e.g., 0 °C or below). Optimization often involves screening a range of temperatures to find the ideal balance between reaction time and product purity.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of intermediates and the final product are critical steps to ensure the desired compound is obtained with high purity. The techniques employed depend on the physical properties of the compounds, such as polarity, volatility, and crystallinity.

Purification of Intermediates: Throughout a multi-step synthesis, protected piperidine intermediates are often purified using standard laboratory techniques.

Column Chromatography: This is a widely used method for separating compounds based on their polarity. Using a stationary phase like silica (B1680970) gel and an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate), intermediates can be effectively isolated from reaction byproducts. acs.org

Filtration: If an intermediate or a byproduct is a stable solid that precipitates from the reaction mixture, it can be isolated by simple filtration. researchgate.net

Isolation and Purification of the Final Product: The final product, this compound, is an amine salt. The free piperidine base is often a volatile oil, making its isolation as a salt preferable for stability and ease of handling.

Salt Formation: After the removal of the nitrogen-protecting group, the resulting free amine is typically dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Anhydrous hydrogen chloride (either as a gas or a solution in a solvent like ethanol or ether) is then added to precipitate the hydrochloride salt. cdnsciencepub.com

Recrystallization: The crude hydrochloride salt can be further purified by recrystallization. A common solvent system for this purpose is a mixture of an alcohol (like ethanol or isopropanol) and a less polar solvent (like diethyl ether), which allows for the formation of pure crystals upon cooling. chemicalbook.com The purity of the final product is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. nuph.edu.ua

Chemical Reactivity and Derivatization of 4 Fluoro 4 Fluoromethyl Piperidine Hydrochloride

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 4-fluoro-4-(fluoromethyl)piperidine hydrochloride is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can readily undergo nucleophilic attack on various electrophiles. N-alkylation introduces an alkyl group onto the nitrogen, a common strategy in drug design to modulate basicity and introduce new interaction points with biological targets. While specific examples with 4-fluoro-4-(fluoromethyl)piperidine are not extensively detailed in the reviewed literature, general protocols for the N-alkylation of piperidines are well-established. These reactions typically involve the use of alkyl halides or other alkylating agents in the presence of a base to neutralize the generated acid. The choice of base and solvent can be critical to achieving high yields and avoiding side reactions.

N-acylation , the introduction of an acyl group, is another fundamental transformation. This reaction converts the secondary amine into an amide, which can alter the compound's electronic properties and hydrogen bonding capabilities. Acylation is typically achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced. The resulting N-acyl derivatives can serve as key intermediates for further functionalization. For instance, the acylation of similar piperidine derivatives has been a crucial step in the synthesis of various biologically active molecules.

Formation of Amides and Sulfonamides

The formation of amides via coupling reactions with carboxylic acids is a cornerstone of medicinal chemistry. Standard peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the reaction between the piperidine nitrogen and a carboxylic acid. This method allows for the linkage of the fluorinated piperidine moiety to a wide range of molecular fragments.

Similarly, the synthesis of sulfonamides is achieved by reacting the piperidine with a sulfonyl chloride in the presence of a base. Sulfonamides are a prominent class of functional groups in pharmaceuticals due to their chemical stability and ability to act as hydrogen bond donors and acceptors. The synthesis of sulfonamide derivatives of piperidines is a common strategy to explore new chemical space and identify novel bioactive compounds.

Transformations Involving the Fluorine and Fluoromethyl Substituents at C4

The geminal fluoro and fluoromethyl groups at the C4 position are defining features of this molecule and present both challenges and opportunities for further chemical manipulation.

Stability and Potential for Defluorination Pathways

Derivatization of the Fluoromethyl Group (e.g., further fluorination, oxidation, reduction)

The fluoromethyl group (CH2F) offers a potential handle for further derivatization, although such transformations can be challenging. Further fluorination to a difluoromethyl or trifluoromethyl group would likely require specialized and highly reactive fluorinating agents.

Oxidation of the fluoromethyl group to a formyl or carboxyl group is a conceivable transformation, though the presence of the adjacent fluorine atom might influence the reactivity. Similarly, reduction of the fluoromethyl group is chemically challenging due to the strength of the C-F bond. While there are methods for the hydrodefluorination of more activated C-F bonds, their applicability to a fluoromethyl group on a saturated piperidine ring is not established.

Stereochemical Investigations of Reactivity and Product Formation

The C4 position of 4-fluoro-4-(fluoromethyl)piperidine is a quaternary stereocenter. While the starting material is typically a racemate, reactions at other positions of the piperidine ring could potentially be influenced by the stereochemistry at C4, or could be designed to be stereoselective. For instance, the conformational preference of the piperidine ring, which can be influenced by the substituents at C4, may direct the approach of reagents in reactions at the nitrogen or other ring positions. Computational and NMR studies on simpler fluorinated piperidines have revealed that the orientation of fluorine substituents (axial vs. equatorial) can be influenced by various factors, including electrostatic interactions and hyperconjugation. Such conformational biases could play a significant role in the stereochemical outcome of reactions involving 4-fluoro-4-(fluoromethyl)piperidine and its derivatives. However, to date, there is a lack of specific stereochemical investigations into the reactivity of this particular compound in the scientific literature.

Synthesis of Complex Analogues and Conjugates

The chemical scaffold of this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including novel analogues and conjugates for targeted applications. The presence of the fluorinated quaternary center offers unique stereoelectronic properties that can influence the basicity, lipophilicity, and metabolic stability of the resulting derivatives. Its derivatization is primarily focused on the secondary amine, which acts as a nucleophilic handle for elaboration into a wide array of functionalized structures.

The synthesis of complex analogues often involves N-alkylation, N-arylation, or acylation reactions at the piperidine nitrogen. These reactions attach the fluorinated piperidine moiety to larger, more intricate molecular frameworks, thereby modifying the pharmacological profile of the parent molecule. This strategy is frequently employed in drug discovery to explore structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, fluorinated piperidine motifs are incorporated into molecules designed to interact with specific biological targets, such as G-protein coupled receptors or enzymes. The unique substitution pattern of 4-fluoro-4-(fluoromethyl)piperidine can lead to analogues with distinct biological activities compared to their non-fluorinated or mono-fluorinated counterparts.

A significant application of this scaffold is in the development of positron emission tomography (PET) imaging agents. nih.gov The piperidine nucleus can be conjugated to a variety of molecules, including those that target specific receptors or cellular processes. The synthesis of these conjugates often involves coupling the piperidine derivative with a precursor molecule that will later be radiolabeled, typically with a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]).

The development of novel PET radioligands frequently utilizes building blocks like fluorinated piperidines. nih.gov For example, antagonists for the NR2B subunit of NMDA receptors have been developed incorporating a 4-(4-fluorobenzyl)piperidine moiety. nih.gov The synthesis involves radiolabeling through an aromatic nucleophilic substitution followed by the reduction of a carbonyl function to produce the final radiotracer. nih.gov This general approach highlights a pathway where a complex piperidine-containing molecule is first assembled and then conjugated with a radioisotope for imaging purposes.

The following tables provide illustrative examples of synthetic strategies used to generate complex analogues and conjugates from piperidine-based precursors.

Table 1: Representative Synthesis of Bioactive Analogues from Piperidine Scaffolds

Precursor Class Reagent/Reaction Type Resulting Analogue Class Therapeutic Target Area
Tetrahydroquinoline-piperidine Alkylation/Amidation 4-Substituted Piperidine Derivatives Opioid Receptors (MOR/DOR) nih.gov
4-Hydroxypiperidine Multi-step synthesis including acylation and fluorination 4-(Trifluoromethoxy)piperidine General Medicinal Chemistry Building Block nuph.edu.ua

Table 2: General Scheme for Synthesis of Piperidine-Based PET Radiotracer Conjugates

Precursor Type Conjugation/Labeling Step Final Product Application
Carbonyl-containing precursor with a 4-benzylpiperidine (B145979) moiety Aromatic nucleophilic radiofluorination with [¹⁸F] [¹⁸F]-labeled NR2B NMDA Receptor Antagonist nih.gov PET Imaging of Neuroreceptors nih.gov
Precursor with a suitable leaving group Nucleophilic substitution with cyclotron-produced aqueous [¹⁸F]fluoride [¹⁸F]-labeled PET Tracer PET Imaging researchgate.net

The synthesis of these complex structures leverages established chemical transformations. The piperidine nitrogen can be deprotected from its hydrochloride salt and reacted under various conditions to achieve the desired analogue or conjugate. The choice of reaction conditions, solvents, and catalysts is critical to ensure high yields and purity of the final products, especially in the context of synthesizing radiopharmaceuticals where reaction times are short and high specific activity is required. researchgate.netradiologykey.com The derivatization of the 4-fluoro-4-(fluoromethyl)piperidine core allows researchers to fine-tune molecular properties, leading to the development of sophisticated molecules for both therapeutic and diagnostic applications.

Advanced Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure and Stereochemistry Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-fluoro-4-(fluoromethyl)piperidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine (B6355638) ring and the fluoromethyl group. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would likely appear as broad multiplets due to the influence of the nitrogen quadrupole and proton exchange. The protons on C3 and C5 would also present as multiplets. The two protons of the fluoromethyl group would appear as a doublet due to coupling with the fluorine atom. The presence of the hydrochloride salt would lead to a downfield shift of the proton signals, particularly for those close to the protonated nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbon atom at the C4 position, bonded to two fluorine atoms (one from the fluoro group and one from the fluoromethyl group), would exhibit a complex splitting pattern due to carbon-fluorine coupling. The carbons adjacent to the nitrogen (C2 and C6) and the other ring carbons (C3 and C5) would also show characteristic chemical shifts. The carbon of the fluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group in the analogous compound 4-(trifluoromethyl)piperidine.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.gov The spectrum of this compound is expected to show two distinct signals. One signal would correspond to the fluorine atom directly attached to the piperidine ring at the C4 position, and the other would be from the fluoromethyl group. The coupling between these two non-equivalent fluorine atoms would likely result in a complex splitting pattern, providing valuable information about their spatial relationship.

Expected NMR Data for this compound (Inferred from Analogous Structures)

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Inferred from Structural Analogs
¹H 3.0 - 3.5 m Protons on C2, C6
¹H 1.8 - 2.2 m Protons on C3, C5
¹H 4.5 - 4.8 d Protons on -CH₂F
¹³C ~50 s C2, C6
¹³C ~30 s C3, C5
¹³C ~90-100 t C4
¹³C ~80-90 t -CH₂F
¹⁹F -170 to -190 m F at C4

Note: The chemical shifts are approximate and can be influenced by the solvent and the concentration.

Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the molecular ion of 4-fluoro-4-(fluoromethyl)piperidine, which would in turn validate its molecular formula.

High-Resolution MS (HRMS): For the free base, 4-fluoro-4-(fluoromethyl)piperidine, the expected exact mass can be calculated. The hydrochloride salt would not be observed directly in most mass spectrometry techniques; instead, the protonated molecule of the free base [M+H]⁺ would be detected.

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the parent ion. This provides valuable structural information. For a protonated 4-fluoro-4-(fluoromethyl)piperidine ion, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HF or CH₂F radical, as well as cleavage of the piperidine ring. Studying these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, mass spectrometric analysis of 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride showed the [M+1]+ ion at m/z 246.1. chemicalbook.com

Expected Mass Spectrometry Data

Analysis Expected Result Purpose
HRMS ([M+H]⁺) Precise m/z value Confirmation of Molecular Formula (C₆H₁₁F₂N)

X-ray Crystallography for Definitive Solid-State Structure and Conformation Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. To perform this analysis, a single crystal of this compound of suitable quality would be required.

The crystal structure would definitively confirm the piperidine ring's conformation, which is expected to be a chair form. It would also reveal the precise positions of the fluorine atom and the fluoromethyl group on the C4 carbon. Furthermore, the analysis would show the ionic interaction between the protonated piperidine nitrogen and the chloride anion. In similar fluorinated piperidine derivatives, the piperidine ring adopts a chair conformation. nih.govntu.ac.uk

Expected Crystallographic Data

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c, α, β, γ
Bond Lengths & Angles Precise values for all bonds and angles
Conformation Confirmation of chair conformation of the piperidine ring

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary ammonium salt, C-H stretching vibrations for the piperidine ring and fluoromethyl group, and C-F stretching vibrations. The presence of the hydrochloride salt would be confirmed by the broad absorption band corresponding to the N⁺-H stretch. The NIST Chemistry WebBook provides reference spectra for piperidine, showing characteristic C-H and N-H vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-F bonds are expected to give rise to characteristic Raman signals. rsc.orgresearchgate.net The symmetric vibrations of the piperidine ring would also be observable.

Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected FTIR Absorption Expected Raman Shift
N⁺-H Stretch 2400-2700 (broad) Weak
C-H Stretch 2850-3000 2850-3000
C-F Stretch 1000-1200 1000-1200

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. google.comnih.govgoogleapis.com A molecule is chiral if it does not have a plane of symmetry.

In the case of this compound, the molecule is achiral . The C4 carbon is bonded to two identical ethyl groups (when considering the pathways around the ring from C4), a fluorine atom, and a fluoromethyl group. However, the molecule as a whole possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon, the fluorine atom, and the fluoromethyl group. Due to this symmetry, the molecule is superimposable on its mirror image and therefore does not have enantiomers.

Consequently, chiral chromatography is not an applicable technique for assessing the enantiomeric purity of this compound, as there are no enantiomers to separate. Standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess its chemical purity.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory) and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For fluorinated piperidines, DFT calculations are crucial for understanding the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO).

Molecular orbital analysis, particularly of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For 4-fluoro-4-(fluoromethyl)piperidine hydrochloride, the presence of electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated piperidine (B6355638).

Conformational Analysis and Energy Landscapes of the Piperidine Ring and Substituents

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents, particularly electronegative ones like fluorine, can have a profound impact on the conformational preferences. Computational studies on fluorinated piperidines have revealed a complex interplay of steric and stereoelectronic effects that determine whether a substituent prefers an axial or equatorial position. researchgate.netd-nb.info

For a 4-fluoropiperidinium salt, computational analyses have suggested that the axial orientation of the fluorine atom should be favored in the gas phase. d-nb.info However, in aqueous solution, the equatorial conformer was observed to be dominant, a phenomenon attributed to the larger dipole moment of the equatorial conformer, which is better stabilized by the polar solvent. d-nb.info The conformational behavior is influenced by a combination of factors including:

Charge-dipole interactions: Interactions between the positive charge on the protonated nitrogen and the negative end of the C-F dipole. researchgate.net

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding σ* orbitals of the C-F and C-N bonds. researchgate.net

Steric repulsion: The spatial arrangement of atoms favoring less crowded conformations. researchgate.net

In the case of this compound, the piperidine ring is expected to exist in a chair conformation. The two substituents at the C4 position, a fluorine atom and a fluoromethyl group, will have their own conformational preferences. The interplay of the aforementioned forces will determine the energetically most favorable arrangement of these groups.

Table 1: Factors Influencing Conformational Preferences in Fluorinated Piperidines.
FactorDescriptionFavored Conformation (General Trend)
Charge-Dipole InteractionsElectrostatic interaction between the protonated nitrogen and the C-F dipole.Axial Fluorine
HyperconjugationDonation of electron density from C-H σ orbitals to C-F σ* orbitals.Axial Fluorine (gauche effect)
Steric HindranceRepulsive interactions between bulky groups.Equatorial Substituent
Solvation EffectsInteraction of the molecule's dipole moment with the solvent.Conformer with larger dipole moment in polar solvents.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the reactivity of this compound by mapping its potential energy surface. The electron-withdrawing nature of the fluorine and fluoromethyl groups at the C4 position is expected to decrease the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. These substituents can also influence the acidity of the protons on the carbons adjacent to the nitrogen.

Reaction mechanisms involving the piperidine ring, such as N-alkylation or N-acylation, can be modeled to understand the transition states and activation energies. For reactions involving the substituents, computational studies could explore, for example, the potential for elimination reactions under basic conditions.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Biological Interaction Insights

QSPR and QSAR models are statistical models that relate the chemical structure of a compound to its physicochemical properties or biological activity, respectively. For a series of related compounds, these models can predict properties and activities, guiding the design of new molecules with desired characteristics.

While no specific QSAR or QSPR studies for this compound were identified, the principles of these methods are highly applicable. For a set of piperidine derivatives, QSAR models have been developed to predict their toxicity. nih.gov Such models use molecular descriptors that quantify various aspects of the molecular structure, such as topological, electronic, and steric properties.

For this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of rotatable bonds, etc.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

These descriptors could then be correlated with experimentally determined properties or biological activities to build predictive models.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Accessing Highly Fluorinated Piperidines

The synthesis of piperidines bearing multiple fluorine atoms, particularly on the same carbon, presents significant synthetic challenges. Future research will undoubtedly focus on developing more efficient, stereoselective, and scalable methods to access structures like 4-fluoro-4-(fluoromethyl)piperidine hydrochloride.

One promising area is the advancement of dearomatization-hydrogenation processes . Recent studies have shown that fluorinated pyridines can be converted to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner through a rhodium-catalyzed dearomatization followed by hydrogenation. nih.gov Adapting these methods for precursors of this compound could provide a direct and efficient route.

Another key area of development is the use of novel fluorinating reagents and strategies. The traditional methods often require harsh conditions or have limited substrate scope. Research into milder and more selective fluorination techniques, such as those employing electrophilic or nucleophilic fluorine sources, will be crucial. For instance, the Prins fluorination cyclisation, which utilizes a Lewis acid like BF₃·OEt₂ to generate fluorinated heterocycles, could be explored and optimized for the synthesis of such geminally substituted piperidines. nih.gov

Furthermore, the development of catalytic methods for the asymmetric synthesis of fluorinated piperidines is a high-priority research direction. This would allow for the selective preparation of specific enantiomers, which is often critical for pharmacological activity and safety.

Synthetic StrategyDescriptionPotential Advantages
Dearomatization-HydrogenationRhodium-catalyzed dearomatization of a corresponding fluorinated pyridine (B92270) precursor followed by hydrogenation.High diastereoselectivity, potential for one-pot synthesis.
Prins Fluorination CyclisationLewis acid-mediated cyclization of an unsaturated amine with an aldehyde in the presence of a fluoride (B91410) source.Direct formation of the fluorinated piperidine (B6355638) ring.
Novel Fluorinating ReagentsDevelopment and application of new electrophilic or nucleophilic fluorine donors for late-stage fluorination.Milder reaction conditions, broader substrate scope.
Asymmetric CatalysisUse of chiral catalysts to control the stereochemistry of the fluorination or ring-forming reaction.Access to single enantiomers, crucial for pharmacological studies.

Exploration of New Biological Targets and Mechanisms of Action

The introduction of the 4-fluoro-4-(fluoromethyl) motif is expected to significantly alter the properties of the piperidine ring, creating opportunities for interaction with novel biological targets. The strong electron-withdrawing nature of the two fluorine atoms will lower the pKa of the piperidine nitrogen, reducing its basicity. This modulation of pKa can be highly advantageous in drug design, as it can improve oral bioavailability and reduce off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.

Future research will likely explore the potential of this compound and its derivatives as inhibitors of various enzymes and receptors. For example, fluorinated piperidines have shown promise as inhibitors of carbonic anhydrases, with some derivatives exhibiting high selectivity for specific isoforms. Other potential targets could include proteases, kinases, and G-protein coupled receptors, where the unique electronic and conformational properties of the fluorinated piperidine scaffold could lead to enhanced binding affinity and selectivity.

A key aspect of this exploration will be understanding the mechanism of action at a molecular level. The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets. Elucidating these interactions through techniques like X-ray crystallography and computational modeling will be crucial for rational drug design.

Application in Radiochemistry for Positron Emission Tomography (PET) Imaging Probe Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in clinical diagnostics and biomedical research. The development of novel PET probes labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), is a vibrant area of research. The presence of a fluorine atom in this compound makes it an attractive candidate for the development of ¹⁸F-labeled PET imaging probes.

The long half-life of ¹⁸F (approximately 110 minutes) allows for multi-step radiosynthesis and imaging at later time points. The low positron energy of ¹⁸F results in high-resolution images. Future research in this area will focus on developing efficient methods for the radiosynthesis of [¹⁸F]4-fluoro-4-(fluoromethyl)piperidine derivatives. This could involve nucleophilic substitution reactions with [¹⁸F]fluoride on a suitable precursor.

Once radiolabeled, these probes could be used to visualize and quantify the distribution of specific biological targets in vivo. For example, if a derivative of this compound is found to be a selective ligand for a particular receptor in the brain, an ¹⁸F-labeled version could be used to study receptor density in neurological disorders. This has significant translational potential for early diagnosis, monitoring disease progression, and evaluating the efficacy of new treatments.

Integration of Computational Design with Synthetic and Biological Research

The rational design of novel fluorinated compounds like this compound will increasingly rely on the integration of computational chemistry with synthetic and biological research. Computational tools can be used to predict the physicochemical properties of new molecules, model their interactions with biological targets, and guide synthetic efforts.

Quantum mechanical (QM) calculations can provide valuable insights into the conformational preferences, electronic properties, and reactivity of fluorinated piperidines. This information can help chemists to design more efficient synthetic routes and to understand the structural basis for biological activity.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of 4-fluoro-4-(fluoromethyl)piperidine derivatives to their biological targets. These simulations can help to identify key interactions and to prioritize compounds for synthesis and biological testing.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent and selective molecules.

The integration of these computational approaches into a closed-loop design-synthesis-test-analyze cycle will be essential for accelerating the discovery and development of next-generation fluorinated drugs based on the 4-fluoro-4-(fluoromethyl)piperidine scaffold.

Challenges and Opportunities in the Design and Discovery of Next-Generation Fluorinated Compounds

The design and discovery of next-generation fluorinated compounds, exemplified by this compound, present both significant challenges and exciting opportunities.

Challenges:

Synthetic Complexity: The synthesis of highly fluorinated molecules can be challenging, often requiring specialized reagents and techniques.

Metabolic Fate: While fluorination can block metabolism at specific sites, the metabolic fate of highly fluorinated compounds can be complex and may lead to the formation of reactive metabolites.

Toxicity: The potential for toxicity of novel fluorinated compounds needs to be carefully evaluated.

Opportunities:

Improved Pharmacokinetic Properties: The unique properties of fluorine can be leveraged to design drugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Enhanced Biological Activity: Fluorination can lead to enhanced binding affinity and selectivity for biological targets.

Novel Mechanisms of Action: The exploration of novel fluorinated chemical space may lead to the discovery of drugs with new mechanisms of action.

Personalized Medicine: The development of PET imaging probes based on fluorinated compounds will contribute to the advancement of personalized medicine by enabling non-invasive patient stratification and treatment monitoring.

Q & A

Basic: What are the key considerations for optimizing fluorination yield in the synthesis of 4-fluoro-4-(fluoromethyl)piperidine hydrochloride?

Methodological Answer:
Fluorination efficiency depends on reagent selection (e.g., Selectfluor vs. N-fluorobenzenesulfonimide (NFSI)), solvent polarity (acetonitrile or dichloromethane), and temperature control. For example, Selectfluor in acetonitrile at 40–60°C may improve electrophilic fluorination due to its stability under mild conditions. Post-reaction quenching with HCl ensures hydrochloride salt formation, enhancing stability . Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorine incorporation and minimize side reactions like over-fluorination.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify piperidine ring substitution patterns and fluorine placement. 19F^{19}\text{F} NMR quantifies fluorination success.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C6_6H12_{12}F2_2N·HCl) and detects impurities.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for reproducibility in biological assays .

Advanced: What strategies mitigate contradictory data in fluorination reaction outcomes across different labs?

Methodological Answer:
Contradictions often arise from trace moisture, reagent purity, or inconsistent temperature gradients. Standardize protocols by:

  • Using anhydrous solvents (e.g., molecular sieves in acetonitrile).
  • Validating fluorinating agent activity via titration.
  • Employing inline IR spectroscopy to monitor reaction kinetics in real time. Cross-validate results with independent labs using shared reference batches .

Advanced: How does the hydrochloride salt form influence the compound’s stability and solubility in pharmacological assays?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and shelf stability by reducing hygroscopicity. To optimize salt formation:

  • Adjust HCl stoichiometry during crystallization.
  • Use polar aprotic solvents (e.g., ethanol) to control crystal morphology.
  • Characterize salt stability via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) under varying humidity .

Advanced: What computational approaches predict the compound’s interaction with biological targets like GPCRs or ion channels?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with GPCRs, leveraging crystallographic data of similar piperidine derivatives.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluoromethyl substitution .

Basic: How can researchers address stereochemical uncertainties in this compound?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, particularly for diastereomeric byproducts .

Advanced: What methodologies identify and quantify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions.
  • LC-MS/MS : Detect degradation products (e.g., defluorinated analogs or oxidized species) with reverse-phase C18 columns and electrospray ionization (ESI).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .

Advanced: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) aid in mechanistic studies of fluorination reactions?

Methodological Answer:

  • Radiotracer Synthesis : Incorporate 18F^{18}\text{F} via late-stage fluorination to track reaction pathways using PET imaging.
  • Kinetic Isotope Effects (KIE) : Compare 19F^{19}\text{F} and 18F^{18}\text{F} reaction rates to distinguish between concerted vs. stepwise mechanisms.
  • Mechanistic Probes : Use deuterated solvents (e.g., D2_2O) to identify proton transfer steps in fluorination .

Basic: What analytical techniques resolve conflicting data in impurity profiling?

Methodological Answer:

  • 2D LC-MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and nonpolar impurities.
  • NMR Diffusion-Ordered Spectroscopy (DOSY) : Differentiate between low-MW impurities and the main compound based on diffusion coefficients.
  • ICP-MS : Detect trace metal catalysts (e.g., Pd from cross-coupling steps) that may skew biological assay results .

Advanced: How do steric and electronic effects of the fluoromethyl group impact nucleophilic substitution reactions?

Methodological Answer:
The fluoromethyl group’s electronegativity increases electrophilicity at the adjacent carbon, favoring SN_\text{N}2 mechanisms. Steric hindrance from the geminal fluorine atoms, however, may reduce reactivity. To optimize substitution:

  • Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Screen nucleophiles (e.g., amines, thiols) under microwave-assisted conditions to enhance reaction rates.
  • Validate regioselectivity via 19F^{19}\text{F} NMR and X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.